molecular formula C23H31N3O4S B14960397 N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide

N-[4-(tert-butylsulfamoyl)phenyl]-3-[(2-ethylbutanoyl)amino]benzamide

Katalognummer: B14960397
Molekulargewicht: 445.6 g/mol
InChI-Schlüssel: FZCHNUAJFBLGMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a complex organic compound with a unique structure that includes both sulfonamide and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the sulfonamide intermediate by reacting 4-tert-butylsulfonyl chloride with an appropriate amine under basic conditions. The resulting sulfonamide is then coupled with a benzamide derivative through an amide bond formation reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfone derivatives, while reduction of the amide group can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the amide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can be compared with other similar compounds, such as:

    N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]ACETAMIDE: This compound has a similar sulfonamide group but a simpler acetamide moiety.

    N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE: This compound has additional methoxy groups on the benzamide ring, which can affect its chemical properties and biological activity.

The uniqueness of N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-3-(2-ETHYLBUTANAMIDO)BENZAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Eigenschaften

Molekularformel

C23H31N3O4S

Molekulargewicht

445.6 g/mol

IUPAC-Name

N-[4-(tert-butylsulfamoyl)phenyl]-3-(2-ethylbutanoylamino)benzamide

InChI

InChI=1S/C23H31N3O4S/c1-6-16(7-2)21(27)25-19-10-8-9-17(15-19)22(28)24-18-11-13-20(14-12-18)31(29,30)26-23(3,4)5/h8-16,26H,6-7H2,1-5H3,(H,24,28)(H,25,27)

InChI-Schlüssel

FZCHNUAJFBLGMR-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.